2-(5-Bromopyridin-2-yl)acetonitrile
Overview
Description
2-(5-Bromopyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Biological Activity
2-(5-Bromopyridin-2-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring, linked to an acetonitrile group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves multi-step synthetic processes that yield moderate to good results. It serves as a valuable building block in the preparation of various derivatives, which can exhibit diverse biological activities. The compound is often utilized in nucleophilic substitution reactions and the formation of esters, contributing to its role in creating novel heterocyclic compounds with potential therapeutic applications .
Antifibrotic Activity
Recent studies have indicated that derivatives synthesized from this compound exhibit promising antifibrotic activities. In a comparative analysis, fourteen synthesized compounds demonstrated superior efficacy compared to established antifibrotic agents such as Pirfenidone and Bipy55′DC. This suggests that modifications of the parent compound could lead to the development of more effective treatments for fibrosis-related conditions.
Case Studies
- Antichlamydial Activity : A study evaluated the biological activity of various pyridine derivatives, revealing that certain compounds exhibited significant antichlamydial effects. While this compound was not directly tested, its structural analogs showed promise against Chlamydia infections, suggesting possible applications in infectious disease treatment .
- Antibacterial Properties : Research into N-alkyl-N-(pyridin-2-yl)hydroxylamines has demonstrated antibacterial activity against Micrococcus luteus and Staphylococcus aureus. Although these compounds differ structurally from this compound, they underscore the potential for similar derivatives to exhibit antibacterial properties .
Comparative Analysis
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
Compound Name | Molecular Formula | Similarity Index | Biological Activity |
---|---|---|---|
2-(3-Bromopyridin-2-yl)acetonitrile | C₇H₅BrN₂ | 0.77 | Moderate antifibrotic |
2-(4-Bromopyridin-2-yl)acetonitrile | C₇H₅BrN₂ | 0.86 | Antimicrobial potential |
5-Bromo-3-methylpicolinonitrile | C₇H₆BrN₂ | 0.87 | Antibacterial activity |
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile | C₇H₅BrFN₂ | 0.77 | Antiviral activity |
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHKLJPVMYFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652260 | |
Record name | (5-Bromopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312325-72-7 | |
Record name | 5-Bromo-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312325-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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